Noribogaine hydrochloride (CAS 110514-35-7, C19H25ClN2O, MW 332.87) is the hydrochloride salt of 12-hydroxyibogamine, the primary O-desmethyl metabolite of the iboga alkaloid ibogaine [1]. As an analytical reference standard with typical commercial purity ≥95–98%, it is categorized as a tryptamine metabolite and is used in neuropharmacology, addiction research, and forensic toxicology . The compound is available as a solid, with defined storage conditions (-20°C) and established solubility in DMSO (sparingly soluble: 1–10 mg/mL), enabling precise, reproducible experimental handling in laboratory settings .
Format:Analytical reference standard (≥95% purity)
Handling:Solid, -20°C storage, DMSO-soluble for reproducible assays
[1] Mash, D. C., Staley, J. K., Pablo, J. P., Holohean, A. M., Hackman, J. C., & Davidoff, R. A. (1995). Properties of ibogaine and its principal metabolite (12-hydroxyibogamine) at the nicotinic acetylcholine receptor. Life Sciences, 57(15), PL231-PL237. View Source
Noribogaine Substitution Risks
Generic substitution of iboga alkaloids is scientifically invalid due to substantial differences in receptor pharmacology, pharmacokinetics, and safety profiles. Ibogaine and noribogaine exhibit distinct opioid receptor binding affinities, with noribogaine demonstrating a 3- to 5-fold higher affinity at mu and kappa receptors than the parent compound [1]. Furthermore, noribogaine acts as a G-protein biased κ-opioid receptor agonist, a functional selectivity profile not shared by ibogaine or 18-MC [2]. Pharmacokinetically, noribogaine's extended half-life of 28–49 hours in humans contrasts sharply with ibogaine's rapid clearance, and this persistence has been clinically implicated in prolonged cardiac QT prolongation days after ibogaine is undetectable [3][4]. Finally, noribogaine, unlike the synthetic analog 18-MC, retains the ability to induce GDNF expression in the ventral tegmental area (VTA) and to reduce ethanol self-administration when infused directly into the VTA [5]. Substitution therefore risks confounding experimental outcomes and misinterpreting mechanisms of action.
Lacks GDNF induction and VTA behavioral effects; minimal hERG blockade; mechanism-of-action mismatch may lead to divergent model responses
Noribogaine
Metabolite with extended exposure; analytical standard for toxicokinetic studies
Unlabeled analog/racemate
Different analytical behavior; cannot serve as ISTD or reference for noribogaine-specific LC-MS/MS quantification without validation
[1] Pearl, S. M., Herrick-Davis, K., Teitler, M., & Glick, S. D. (1995). Radioligand-binding study of noribogaine, a likely metabolite of ibogaine. Brain Research, 675(1-2), 342-344. View Source
[2] Maillet, E. L., Milon, N., Heghinian, M. D., Fishback, J., Schürer, S. C., Garamszegi, N., & Mash, D. C. (2015). Noribogaine is a G-protein biased κ-opioid receptor agonist. Neuropharmacology, 99, 675-688. View Source
[3] Glue, P., Lockhart, M., Lam, F., Hung, N., Hung, C. T., & Friedhoff, L. (2015). Ascending-dose study of noribogaine in healthy volunteers: pharmacokinetics, pharmacodynamics, safety, and tolerability. Journal of Clinical Pharmacology, 55(2), 189-194. View Source
[4] Henstra, M., Wong, L., Chahbouni, A., Swart, N., Allaart, C., & Sombogaard, F. (2017). Toxicokinetics of ibogaine and noribogaine in a patient with prolonged multiple cardiac arrhythmias after ingestion of internet purchased ibogaine. Clinical Toxicology, 55(6), 600-602. View Source
[5] Carnicella, S., He, D. Y., Yowell, Q. V., Glick, S. D., & Ron, D. (2010). Noribogaine, but not 18-MC, exhibits similar actions as ibogaine on GDNF expression and ethanol self-administration. Addiction Biology, 15(4), 424-433. View Source
Noribogaine Comparative Evidence
5-HT Agonist Potency vs. Ibogaine
In a direct head-to-head in vivo microdialysis study in rats, noribogaine was approximately 10 times more potent than ibogaine at increasing extracellular serotonin (5-HT) levels in the nucleus accumbens [1]. At the same doses (1–10 mg/kg i.v.), noribogaine produced a greater elevation in 5-HT while ibogaine induced significant tremors, an adverse effect not observed with noribogaine [1].
5-HT Agonist PotencyHead-to-head
~10× more potent than ibogaine at elevating extracellular 5-HT in nucleus accumbens (1–10 mg/kg i.v.); no tremor induction
Supports serotonergic pathway interpretation without tremorigenic confound
In vivo microdialysis, male Sprague-Dawley rats
Serotonin TransporterIn Vivo MicrodialysisNeuropharmacology
Evidence Dimension
Potency as indirect 5-HT agonist (in vivo 5-HT elevation)
Target Compound Data
Approximately 10× more potent than ibogaine; dose-related increase in extracellular 5-HT at 1–10 mg/kg i.v.
Comparator Or Baseline
Ibogaine: Less potent; induces tremors at same doses.
Quantified Difference
~10-fold higher potency for 5-HT elevation; absence of tremors with noribogaine.
Conditions
In vivo microdialysis in nucleus accumbens of male Sprague-Dawley rats; i.v. administration of 1 and 10 mg/kg.
Why This Matters
For studies focused on serotonergic mechanisms in addiction, noribogaine provides a cleaner, more potent tool without the tremorigenic confound associated with ibogaine.
Serotonin TransporterIn Vivo MicrodialysisNeuropharmacology
[1] Baumann, M. H., Pablo, J. P., Ali, S. F., Rothman, R. B., & Mash, D. C. (2001). In Vivo Neurobiological Effects of Ibogaine and Its O-Desmethyl Metabolite, 12-Hydroxyibogamine (Noribogaine), in Rats. Journal of Pharmacology and Experimental Therapeutics, 297(2), 531-539. View Source
Opioid Receptor Affinity vs. Ibogaine
Radioligand binding studies reveal that noribogaine binds with significantly higher affinity to opioid receptors than ibogaine. Specifically, noribogaine's Ki at the kappa opioid receptor is 0.96 ± 0.08 µM, compared to ibogaine's 3.77 ± 0.81 µM—a 3.9-fold increase in affinity [1]. At the mu opioid receptor, noribogaine's Ki is 2.66 ± 0.62 µM versus ibogaine's 11.04 ± 0.66 µM, representing a 4.2-fold higher affinity [1]. Noribogaine also demonstrates measurable affinity at the delta receptor (Ki = 24.72 ± 2.26 µM), whereas ibogaine shows negligible binding (Ki > 100 µM) [1].
Opioid Receptor AffinityHead-to-head
κ Ki: 0.96 vs 3.77 µM (~3.9×); µ Ki: 2.66 vs 11.04 µM (~4.2×); δ Ki: 24.72 vs >100 µM
Radioligand binding assays using rat brain homogenates.
Why This Matters
Procuring noribogaine rather than ibogaine is essential when investigating opioid receptor-mediated mechanisms, as the metabolite's higher affinity ensures more robust and interpretable in vitro binding and functional data.
[1] Pearl, S. M., Herrick-Davis, K., Teitler, M., & Glick, S. D. (1995). Radioligand-binding study of noribogaine, a likely metabolite of ibogaine. Brain Research, 675(1-2), 342-344. View Source
G-Protein Biased κ-Opioid Agonism
Functional characterization reveals that noribogaine is a G-protein biased κ-opioid receptor agonist. It stimulates G-protein-mediated GDP-GTP exchange with 75% of the efficacy of dynorphin A (EC50 = 9 µM) but recruits β-arrestin with only 12% efficacy [1]. This bias is unique to noribogaine among tested iboga alkaloids, including ibogaine and the synthetic analog 18-MC [1]. Noribogaine also functionally inhibits dynorphin-induced β-arrestin recruitment with an IC50 of 1 µM, demonstrating antagonist activity at this pathway [1].
Biased κ-AgonismHead-to-head
G-protein efficacy 75% of dynorphin A (EC50=9 µM); β-arrestin recruitment 12%; IC50 1 µM vs dynorphin-induced β-arrestin
Unique biased profile not shared by ibogaine or 18-MC; supports functional selectivity assays
G-protein efficacy: 75% of dynorphin A (EC50=9 µM); β-arrestin efficacy: 12%; IC50 for β-arrestin antagonism: 1 µM.
Comparator Or Baseline
Ibogaine and 18-MC: Do not exhibit this G-protein biased κ-agonism.
Quantified Difference
Unique biased agonist/antagonist profile not shared by comparators.
Conditions
In vitro functional assays using HEK293 cells expressing κ-opioid receptors.
Why This Matters
This unique biased signaling profile suggests that noribogaine may produce analgesic and anti-addictive effects without the dysphoria or tolerance associated with unbiased κ-agonists, making it a distinct and essential tool for probing biased GPCR pharmacology.
[1] Maillet, E. L., Milon, N., Heghinian, M. D., Fishback, J., Schürer, S. C., Garamszegi, N., & Mash, D. C. (2015). Noribogaine is a G-protein biased κ-opioid receptor agonist. Neuropharmacology, 99, 675-688. View Source
GDNF Expression and VTA Ethanol Self-Administration
In a comparative study, noribogaine treatment of SH-SY5Y cells induced a robust increase in GDNF mRNA levels, mimicking ibogaine's effect, whereas the synthetic analog 18-MC failed to induce GDNF expression [1]. Functionally, intra-VTA infusion of noribogaine in rats significantly decreased operant responding for ethanol, while 18-MC had no effect [1]. These findings establish that noribogaine and 18-MC operate via distinct mechanisms and sites of action.
GDNF & Ethanol IntakeHead-to-head
Noribogaine increased GDNF mRNA in SH-SY5Y cells and reduced ethanol self-administration after intra-VTA infusion; 18-MC had no effect
Essential for GDNF pathway and VTA-specific behavioral endpoint studies
Cell culture and rat operant model; qualitative difference
GDNFNeurotrophic FactorAlcohol AddictionVentral Tegmental Area
Evidence Dimension
GDNF Induction and VTA-Mediated Ethanol Self-Administration
Target Compound Data
Robust increase in GDNF mRNA in SH-SY5Y cells; significant reduction in ethanol self-administration after intra-VTA infusion.
Comparator Or Baseline
18-MC: No increase in GDNF mRNA; no effect on ethanol self-administration after intra-VTA infusion.
Quantified Difference
Qualitative difference: presence vs. absence of effect.
Conditions
SH-SY5Y cell culture; rat operant alcohol self-administration model with intra-VTA cannulation.
Why This Matters
For researchers investigating the GDNF pathway as a therapeutic target for alcohol use disorder, noribogaine is the only iboga alkaloid that recapitulates ibogaine's beneficial effects in the VTA, making it indispensable for this line of inquiry.
GDNFNeurotrophic FactorAlcohol AddictionVentral Tegmental Area
[1] Carnicella, S., He, D. Y., Yowell, Q. V., Glick, S. D., & Ron, D. (2010). Noribogaine, but not 18-MC, exhibits similar actions as ibogaine on GDNF expression and ethanol self-administration. Addiction Biology, 15(4), 424-433. View Source
Prolonged Half-Life vs. Ibogaine
Human pharmacokinetic data from a Phase I study show that noribogaine is slowly eliminated, with a mean terminal half-life ranging from 28 to 49 hours across oral doses of 3–60 mg [1]. The apparent volume of distribution is large (1417–3086 L), indicating extensive tissue distribution [1]. In contrast, ibogaine is rapidly metabolized and cleared, with a half-life of only 2–4 hours [2]. A clinical case report further demonstrates that QT interval prolongation persisted for 12 days post-ibogaine ingestion, long after ibogaine was cleared, implicating noribogaine's long half-life in sustained cardiac effects [3].
Prolonged Half-LifeCross-study
Human t½: 28–49 h (oral 3–60 mg); Vd: 1417–3086 L; ibogaine t½ ~2–4 h; QT prolongation persisted 12 days post-ibogaine
Extended exposure context critical for PK/PD and delayed toxicity models
Phase I trial and clinical case report; accumulation risk review required
PharmacokineticsHalf-LifeVolume of DistributionToxicokinetics
Evidence Dimension
Elimination Half-Life in Humans
Target Compound Data
28–49 hours (oral, 3–60 mg)
Comparator Or Baseline
Ibogaine: ~2–4 hours (oral)
Quantified Difference
Approximately 7- to 25-fold longer half-life.
Conditions
Phase I clinical trial in healthy volunteers; clinical case report of ibogaine toxicity.
Why This Matters
The prolonged half-life of noribogaine dictates that in vivo studies or therapeutic applications must account for extended exposure and potential accumulation, a critical differentiator for experimental design and safety monitoring that is not captured by ibogaine.
PharmacokineticsHalf-LifeVolume of DistributionToxicokinetics
[1] Glue, P., Lockhart, M., Lam, F., Hung, N., Hung, C. T., & Friedhoff, L. (2015). Ascending-dose study of noribogaine in healthy volunteers: pharmacokinetics, pharmacodynamics, safety, and tolerability. Journal of Clinical Pharmacology, 55(2), 189-194. View Source
[2] Mash, D. C., Kovera, C. A., Buck, B. E., Norenberg, M. D., Shapshak, P., Hearn, W. L., & Sanchez-Ramos, J. (1998). Medication development of ibogaine as a pharmacotherapy for drug dependence. Annals of the New York Academy of Sciences, 844, 274-292. View Source
[3] Henstra, M., Wong, L., Chahbouni, A., Swart, N., Allaart, C., & Sombogaard, F. (2017). Toxicokinetics of ibogaine and noribogaine in a patient with prolonged multiple cardiac arrhythmias after ingestion of internet purchased ibogaine. Clinical Toxicology, 55(6), 600-602. View Source
hERG Blockade vs. 18-MC
Whole-cell patch clamp electrophysiology in HEK293 cells expressing the hERG channel reveals that noribogaine blocks the hERG channel with an IC50 of 2.86 ± 0.68 µM [1]. This is comparable to ibogaine (IC50: 3.53–4.09 µM) but stands in stark contrast to the synthetic analog 18-MC, which shows minimal blockade with an IC50 > 50 µM [1]. Despite similar binding affinities, 18-MC's interaction with the hERG channel produces substantially less functional blockade, highlighting a critical safety divergence [1].
>17-fold lower potency for 18-MC compared to noribogaine.
Conditions
Whole-cell patch clamp in HEK293 cells stably expressing hERG.
Why This Matters
When selecting an iboga alkaloid for research where cardiac safety is a concern, noribogaine retains the hERG liability of ibogaine, whereas 18-MC is a significantly safer alternative for studies requiring minimal cardiac ion channel interference.
[1] Alper, K. R., Stajić, M., & Mash, D. C. (2016). hERG Blockade by Iboga Alkaloids. Cardiovascular Toxicology, 16(1), 14-22. View Source
Noribogaine Research Applications
Serotonergic Mechanisms in Addiction
Based on direct in vivo evidence that noribogaine is ~10× more potent than ibogaine at elevating extracellular serotonin and does not induce tremors, noribogaine hydrochloride is the preferred tool for researchers investigating 5-HT transporter modulation and serotonergic contributions to addiction. This allows for cleaner interpretation of behavioral and neurochemical data, free from the motor side effects that complicate ibogaine studies [1].
Biased Kappa Opioid Receptor Signaling
Noribogaine's unique profile as a G-protein biased κ-opioid agonist—with 75% G-protein efficacy but only 12% β-arrestin recruitment—positions it as an essential pharmacological probe for studying functional selectivity and developing biased ligands with improved therapeutic indices. Ibogaine and 18-MC lack this biased signaling and cannot serve as substitutes in these mechanistic studies [2].
GDNF-Mediated Anti-Addiction in VTA
Given that noribogaine, but not 18-MC, robustly induces GDNF expression and reduces ethanol self-administration when infused into the VTA, noribogaine hydrochloride is the compound of choice for research centered on GDNF pathways, neurotrophic factor signaling, and site-specific interventions for alcohol use disorder. 18-MC is ineffective in this specific experimental paradigm [3].
Long-Half-Life Metabolite Pharmacokinetics
Noribogaine's extended human half-life of 28–49 hours, coupled with its large volume of distribution, makes it a valuable model compound for studying drug accumulation, prolonged pharmacodynamic effects, and delayed toxicity. Its use as an analytical reference standard (≥95% purity) is critical for accurate LC-MS/MS quantification in clinical and forensic toxicology, particularly in cases of ibogaine-related cardiotoxicity [4][5].
Application
Selection Property
Validation Focus
Serotonergic pathway studies in addiction models
Reported 5-HT elevation potency without tremorigenic confound
In vivo microdialysis and behavioral endpoint interpretation
β-arrestin recruitment vs G-protein activation assay comparison
GDNF pathway and VTA ethanol self-administration studies
GDNF induction and site-specific behavioral effect in VTA
Neurotrophic factor signaling and operant alcohol response endpoints
Metabolite pharmacokinetics and toxicology research
Extended half-life and large volume of distribution
Accumulation and delayed toxicity model monitoring
[1] Baumann, M. H., Pablo, J. P., Ali, S. F., Rothman, R. B., & Mash, D. C. (2001). In Vivo Neurobiological Effects of Ibogaine and Its O-Desmethyl Metabolite, 12-Hydroxyibogamine (Noribogaine), in Rats. Journal of Pharmacology and Experimental Therapeutics, 297(2), 531-539. View Source
[2] Maillet, E. L., Milon, N., Heghinian, M. D., Fishback, J., Schürer, S. C., Garamszegi, N., & Mash, D. C. (2015). Noribogaine is a G-protein biased κ-opioid receptor agonist. Neuropharmacology, 99, 675-688. View Source
[3] Carnicella, S., He, D. Y., Yowell, Q. V., Glick, S. D., & Ron, D. (2010). Noribogaine, but not 18-MC, exhibits similar actions as ibogaine on GDNF expression and ethanol self-administration. Addiction Biology, 15(4), 424-433. View Source
[4] Glue, P., Lockhart, M., Lam, F., Hung, N., Hung, C. T., & Friedhoff, L. (2015). Ascending-dose study of noribogaine in healthy volunteers: pharmacokinetics, pharmacodynamics, safety, and tolerability. Journal of Clinical Pharmacology, 55(2), 189-194. View Source
[5] Henstra, M., Wong, L., Chahbouni, A., Swart, N., Allaart, C., & Sombogaard, F. (2017). Toxicokinetics of ibogaine and noribogaine in a patient with prolonged multiple cardiac arrhythmias after ingestion of internet purchased ibogaine. Clinical Toxicology, 55(6), 600-602. View Source
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